molecular formula C17H25ClO3S B14355963 4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate CAS No. 93810-49-2

4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate

Cat. No.: B14355963
CAS No.: 93810-49-2
M. Wt: 344.9 g/mol
InChI Key: DXDJXUPYYHYMGV-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate is an organic compound with a complex structure, featuring a tert-butyl group, a chlorocyclohexyl ring, and a methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the chlorination of 4-tert-butylcyclohexanol to form 4-tert-butyl-2-chlorocyclohexanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted cyclohexyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylcyclohexyl acetate: Similar in structure but with an acetate group instead of a chlorocyclohexyl and methylbenzenesulfonate moiety.

    4-Tert-butylcyclohexyl chloroformate: Contains a chloroformate group, differing in reactivity and applications.

    4-Tert-butylcyclohexyl acrylate: Features an acrylate group, used in polymer chemistry.

Uniqueness

4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications not shared by its analogs. This uniqueness makes it valuable for targeted research and industrial applications.

Properties

CAS No.

93810-49-2

Molecular Formula

C17H25ClO3S

Molecular Weight

344.9 g/mol

IUPAC Name

(4-tert-butyl-2-chlorocyclohexyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C17H25ClO3S/c1-12-5-8-14(9-6-12)22(19,20)21-16-10-7-13(11-15(16)18)17(2,3)4/h5-6,8-9,13,15-16H,7,10-11H2,1-4H3

InChI Key

DXDJXUPYYHYMGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2Cl)C(C)(C)C

Origin of Product

United States

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